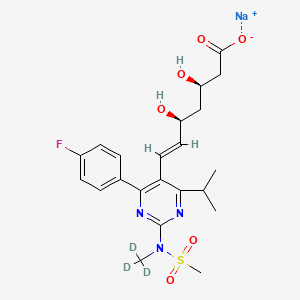

Rosuvastatin-d3

Description

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-SYRJKFITSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Rosuvastatin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for Rosuvastatin-d3, a deuterated analog of the widely prescribed lipid-lowering agent, Rosuvastatin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and analytical chemistry.

Chemical Properties of Rosuvastatin-d3

Rosuvastatin-d3 is a stable, isotopically labeled version of Rosuvastatin, primarily used as an internal standard in pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Rosuvastatin-d3. It is important to note that while some data is specific to the deuterated form, other parameters are derived from the non-deuterated parent compound, Rosuvastatin, and should be considered as close approximations.

| Property | Value | Source(s) |

| IUPAC Name | (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl-d3)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid | [1] |

| Molecular Formula | C₂₂H₂₅D₃FN₃O₆S | [2] |

| Molecular Weight | 484.56 g/mol | [2] |

| CAS Number | 1133429-16-9 (for free acid) | [3] |

| Melting Point | 122 °C (for Rosuvastatin) | [4] |

| pKa | ~4.0 (for Rosuvastatin) | [5][6] |

| Solubility (in DMSO) | Approximately 14 mg/mL (for Rosuvastatin) | [4] |

| Solubility (in Water) | Very slightly soluble (for Rosuvastatin) | [4][6] |

Disclaimer: Some physical properties listed are for the non-deuterated parent compound, Rosuvastatin, and are provided as an estimation for Rosuvastatin-d3.

Synthesis of Rosuvastatin-d3

The synthesis of Rosuvastatin-d3 involves a multi-step process that culminates in the introduction of a trideuteriomethyl group. The general strategy mirrors that of Rosuvastatin, which is the coupling of a functionalized pyrimidine core with a chiral heptenoic acid side chain. A plausible synthetic pathway is detailed below.

Retrosynthetic Analysis

A common approach for the synthesis of Rosuvastatin and its analogs involves a Wittig reaction to form the crucial carbon-carbon double bond, connecting the pyrimidine heterocycle with the chiral side-chain. The deuterium label is introduced during the synthesis of the pyrimidine core.

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of the deuterated pyrimidine core and the chiral side-chain, followed by their coupling and final deprotection steps.

Diagram of the Proposed Synthetic Workflow for Rosuvastatin-d3

Caption: Proposed synthetic workflow for Rosuvastatin-d3.

Key Experimental Protocols

Step 1: Synthesis of the Deuterated Pyrimidine Aldehyde

This is the crucial part of the synthesis where the deuterium label is introduced.

-

N-Methyl-d3-sulfonamidation: The synthesis starts with the appropriate N-protected pyrimidine derivative. The key step is the N-alkylation using a deuterated methyl source.

-

Reactants: N-(4-(4-Fluorophenyl)-6-isopropyl-5-cyanopyrimidin-2-yl)methanesulfonamide, trideuteriomethyl iodide (CD₃I), and a mild base such as potassium carbonate.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure: The pyrimidine starting material is dissolved in DMF, and potassium carbonate is added. Trideuteriomethyl iodide is then added dropwise at room temperature, and the reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

-

-

Reduction and Oxidation to Aldehyde: The cyano group of the deuterated intermediate is then converted to an aldehyde.

-

Reduction: The cyano group is first reduced to an imine using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).

-

Hydrolysis and Oxidation: The resulting imine is then hydrolyzed to the corresponding aldehyde. This is often followed by a mild oxidation step to ensure complete conversion.

-

Step 2: Wittig Coupling Reaction

-

Reactants: The deuterated pyrimidine aldehyde and the chiral phosphonium ylide side-chain.

-

Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or toluene. A base is used to generate the ylide in situ.

-

Procedure: The phosphonium salt of the side chain is treated with a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide. The deuterated pyrimidine aldehyde is then added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product, a protected form of Rosuvastatin-d3, is then isolated and purified.

Step 3: Deprotection and Salt Formation

-

Deprotection: The protecting groups on the hydroxyl functions of the side chain (e.g., silyl ethers) are removed. This is often achieved using a fluoride source like hydrogen fluoride (HF) or tetra-n-butylammonium fluoride (TBAF).

-

Saponification and Salt Formation: The ester group on the side chain is hydrolyzed using a base such as sodium hydroxide. The resulting sodium salt of Rosuvastatin-d3 can then be converted to the calcium salt by treatment with a calcium salt, such as calcium acetate or calcium chloride, to precipitate the final product.

Mechanism of Action

Rosuvastatin, and by extension Rosuvastatin-d3, functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Diagram of the HMG-CoA Reductase Inhibition Pathway

Caption: Rosuvastatin-d3 inhibits HMG-CoA reductase.

By inhibiting HMG-CoA reductase, Rosuvastatin-d3 blocks the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis in the liver. This leads to a decrease in intracellular cholesterol levels. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. This ultimately results in lower total cholesterol and LDL cholesterol levels in the plasma.

Analytical Characterization

The identity and purity of synthesized Rosuvastatin-d3 are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the molecule. The absence of a signal for the N-methyl group in the ¹H NMR spectrum and the presence of a characteristic multiplet in the deuterium NMR (²H NMR) spectrum confirm the incorporation of the deuterium label.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, which will be higher than that of unlabeled Rosuvastatin due to the presence of three deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and to separate it from any unreacted starting materials or byproducts.

This guide provides a foundational understanding of the chemical properties and a viable synthetic strategy for Rosuvastatin-d3. Researchers are encouraged to consult the cited literature and other relevant scientific publications for further details and experimental optimization.

References

- 1. Rosuvastatin D3 | C22H28FN3O6S | CID 25235015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jddtonline.info [jddtonline.info]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of Rosuvastatin-d3: A Technical Guide

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rosuvastatin-d3. The information presented herein is primarily based on forced degradation studies and stability data for its non-deuterated parent compound, Rosuvastatin. Deuterated compounds generally exhibit similar chemical stability to their non-deuterated counterparts; however, direct stability data for Rosuvastatin-d3 is not extensively available in the public domain. The data presented can, therefore, serve as a strong proxy for researchers, scientists, and drug development professionals.

Chemical Stability Profile

Rosuvastatin is susceptible to degradation under various stress conditions, including acidic hydrolysis, oxidation, and photolysis.[1][2] It is relatively stable under neutral, basic, and thermal stress conditions.[1][2] The intrinsic stability of Rosuvastatin is a critical factor in the development of stable pharmaceutical formulations.

Hydrolytic Degradation

Rosuvastatin demonstrates significant degradation in acidic conditions, while it is comparatively stable in neutral and basic media.[2] Acid-induced hydrolysis is a primary degradation pathway.[1][3]

Oxidative Degradation

The drug is susceptible to oxidative degradation.[2] Studies have shown the formation of degradation products when exposed to oxidative stress, such as hydrogen peroxide.[2]

Photolytic Degradation

Exposure to light can lead to the degradation of Rosuvastatin.[1][2] Photostability studies are crucial for determining appropriate packaging and storage to protect the drug from light-induced degradation.[4]

Thermal Degradation

Rosuvastatin is relatively stable under thermal stress.[1] Forced degradation studies at high temperatures have shown minimal degradation.[1]

Recommended Storage Conditions

Based on the available data for Rosuvastatin calcium, the recommended storage conditions are as follows:

| Parameter | Condition | Source |

| Temperature | 2-8 °C (36-46 °F) | |

| Humidity | Dry conditions, store with desiccant | |

| Light | Protect from light | [4] |

| Container | Tightly closed container |

These conditions are designed to minimize degradation from hydrolysis, oxidation, and photolysis, thereby ensuring the integrity and shelf-life of the compound.

Forced Degradation Studies: Data Summary

Forced degradation studies are essential for identifying potential degradation products and pathways. The following table summarizes the conditions and outcomes of forced degradation studies performed on Rosuvastatin.

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 5 M HCl, 60 °C, 4 h | Significant degradation, five degradation products formed | [1] |

| 0.2 M HCl, 80 °C, 20 h | Degradation observed | [2] | |

| Alkaline Hydrolysis | 5 M NaOH, 60 °C, 4 h | Stable | [1] |

| 1 N NaOH, 80 °C, 20 h | Comparatively stable | [2] | |

| Neutral Hydrolysis | pH 6.8 buffer, 80 °C, 20 h | Comparatively stable | [2] |

| Oxidative | 6% H₂O₂, ambient temperature | One degradation product formed | [1] |

| 0.5% H₂O₂, 80 °C, 20 h | Degradation observed, polar impurities generated | [2] | |

| Photolytic | UV light | Two degradation products formed | [1] |

| 1.2 x 10⁹ lux/h | Prominent degradation | [2] | |

| Thermal | Dry heat | Stable | [1] |

| 100 °C for 24 h | Minimal degradation | [2] |

Experimental Protocols for Stability Testing

The following section details a typical experimental protocol for conducting forced degradation studies on Rosuvastatin, which can be adapted for Rosuvastatin-d3. The primary analytical technique for these studies is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent drug and its degradation products.[1][2][5][6]

Materials and Equipment

-

Rosuvastatin reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphate buffer

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Hot air oven

-

Photostability chamber

Preparation of Stock and Stress Samples

-

Stock Solution: Prepare a stock solution of Rosuvastatin in a suitable solvent mixture, such as water-acetonitrile-methanol.[2]

-

Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M to 5 M) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.[1][2]

-

Alkaline Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M to 5 M) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.[1][2]

-

Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 0.5% to 6%) at a specified temperature for a defined period.[1][2]

-

Thermal Degradation: Expose a solid sample of the drug to dry heat in a hot air oven (e.g., 100 °C) for a specified duration.[2]

-

Photolytic Degradation: Expose a solution or solid sample of the drug to UV light in a photostability chamber for a defined duration.[1][2]

Chromatographic Conditions

A stability-indicating HPLC method should be developed and validated. A typical method would involve:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile and methanol).[2][6]

-

Column: A C18 reverse-phase column.[2]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Injection Volume: 10-20 µL.

After subjecting the drug to stress conditions, the samples are diluted appropriately and injected into the HPLC system. The chromatograms are analyzed to determine the percentage of degradation and to identify and quantify any degradation products.

Visualizations

Rosuvastatin Mechanism of Action: HMG-CoA Reductase Pathway

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[7]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like Rosuvastatin-d3.

References

An In-depth Technical Guide to Rosuvastatin-d3 Mass Spectrometry Fragmentation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometry fragmentation behavior of Rosuvastatin-d3, a deuterated internal standard crucial for the accurate quantification of Rosuvastatin in complex biological matrices. Understanding its fragmentation is fundamental for developing robust and sensitive bioanalytical methods.

Introduction to Rosuvastatin and its Deuterated Analog

Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis[1][2]. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards, such as Rosuvastatin-d3, are indispensable for correcting matrix effects and variabilities in sample processing and instrument response. The deuterium labeling minimally affects the physicochemical properties of the molecule while providing a distinct mass shift, enabling its differentiation from the unlabeled analyte by mass spectrometry.

Ionization and Mass Spectrometry

Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of Rosuvastatin and its deuterated analogs.[3] The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).

Proposed Fragmentation Pathway of Rosuvastatin-d3

The fragmentation of Rosuvastatin-d3 is inferred from the well-documented fragmentation of Rosuvastatin. The three deuterium atoms in Rosuvastatin-d3 are typically located on the N-methyl group of the methanesulfonamide moiety. This substitution leads to a 3-dalton mass increase in the precursor ion and any fragments containing this group.

The fragmentation of the protonated Rosuvastatin molecule (m/z 482.1) primarily involves cleavages around the dihydroxy heptenoic acid side chain and the sulfonamide group.[4][5]

A proposed fragmentation pathway for Rosuvastatin-d3 is visualized below.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources and Purity of Rosuvastatin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Rosuvastatin-d3. This deuterated analog of Rosuvastatin serves as a critical internal standard in pharmacokinetic and metabolic studies, demanding high purity and thorough characterization. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing Rosuvastatin-d3 of appropriate quality for their studies.

Commercial Sources of Rosuvastatin-d3

Rosuvastatin-d3 is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. The product is typically offered as the sodium or calcium salt. The following table summarizes key commercial suppliers and available product forms.

| Supplier | Product Name(s) | Form(s) Available | Additional Notes |

| LGC Standards | Rosuvastatin-d3 Sodium Salt | Neat | Distributes products from Toronto Research Chemicals (TRC). A Certificate of Analysis is available.[1][2][3] |

| Cayman Chemical | Rosuvastatin (calcium salt) | Crystalline Solid | While a specific CoA for Rosuvastatin-d3 was not publicly available, Cayman Chemical provides detailed Certificates of Analysis for their certified reference materials (CRMs), which include purity and concentration data.[4][5][6][7] |

| Toronto Research Chemicals (TRC) | Rosuvastatin-d3 Sodium Salt | Neat | Products are distributed through LGC Standards. TRC provides a complete analytical data package with their products.[8][9] |

Purity and Characterization

The quality of Rosuvastatin-d3 is defined by its chemical purity and its isotopic enrichment. Commercially available Rosuvastatin-d3 is typically of high purity, as confirmed by a Certificate of Analysis (CoA).

Representative Purity Specifications

The following table provides a summary of typical purity specifications for commercially available Rosuvastatin-d3, based on data from supplier documentation and representative Certificates of Analysis for analogous compounds.

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity (HPLC) | ≥95% to >98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (d3) | Typically >99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Residual Solvents | Conforms to ICH Q3C guidelines | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) |

| Identity | Conforms to structure | ¹H-NMR, MS |

| Water Content | Specified as a percentage | Karl Fischer Titration |

Experimental Protocols

Accurate determination of the purity and identity of Rosuvastatin-d3 requires robust analytical methodologies. The following section details typical experimental protocols for the key analyses.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for Rosuvastatin and is suitable for determining the chemical purity of Rosuvastatin-d3 and detecting any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to the acidic range). The exact composition may vary and should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 242 nm.

-

Sample Preparation: A stock solution of Rosuvastatin-d3 is prepared in a suitable solvent such as methanol or acetonitrile and then diluted to an appropriate concentration with the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the peak area of Rosuvastatin-d3 is compared to that of a certified reference standard. Purity is calculated based on the relative peak areas.

Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds by comparing the integral of the proton signal at the site of deuteration with the integrals of other non-deuterated protons in the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Rosuvastatin-d3 sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The integral of the residual proton signal in the deuterated position (e.g., the N-methyl group) is compared to the integral of a well-resolved proton signal from a non-deuterated part of the molecule. The isotopic purity is calculated from the ratio of these integrals. For a more detailed analysis, comparison with the ¹H-NMR spectrum of a non-deuterated Rosuvastatin standard is recommended.

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification process, ensuring compliance with ICH Q3C guidelines.[10]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

-

Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Headspace Parameters:

-

Vial Equilibration Temperature: Typically around 80-100 °C.

-

Vial Equilibration Time: Sufficient time to allow for partitioning of the volatile solvents into the headspace, often around 15-30 minutes.

-

-

GC Oven Temperature Program: A temperature gradient is used to separate the various potential residual solvents.

-

MS Detection: The mass spectrometer is operated in full scan mode to identify the solvents, and selected ion monitoring (SIM) mode can be used for quantification.

-

Sample Preparation: A known amount of the Rosuvastatin-d3 sample is weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

-

Analysis: The headspace of the sample vial is injected into the GC-MS system. The detected peaks are identified by their mass spectra and retention times, and quantified by comparison to a standard containing known amounts of the potential residual solvents.

Visualizations

Chemical Structure Relationship

The following diagram illustrates the structural relationship between Rosuvastatin and its deuterated analog, Rosuvastatin-d3.

References

- 1. Rosuvastatin-d3 Sodium Salt | LGC Standards [lgcstandards.com]

- 2. Rosuvastatin-d3 Sodium Salt | LGC Standards [lgcstandards.com]

- 3. Rosuvastatin-d3 Sodium Salt | LGC Standards [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Toronto Research Chemicals 5MG Rosuvastatin Calcium (R S R)-Dia.. stereomer, | Fisher Scientific [fishersci.fi]

- 9. LGC Group [www2.lgcgroup.com]

- 10. resolvemass.ca [resolvemass.ca]

Rosuvastatin vs Rosuvastatin-d3 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Rosuvastatin and Rosuvastatin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the core physical and chemical characteristics of Rosuvastatin and its deuterated analogue, Rosuvastatin-d3. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Introduction

Rosuvastatin is a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of dyslipidemia.[2] Rosuvastatin is a hydrophilic molecule and is primarily used in its calcium salt form in pharmaceutical formulations.[1][3]

Rosuvastatin-d3 is a deuterium-labeled version of Rosuvastatin.[4] The inclusion of deuterium atoms results in a higher molecular weight, a property that makes it an ideal internal standard for the quantitative analysis of Rosuvastatin in biological matrices using mass spectrometry-based assays.[4][5][6] This guide will delineate the key physical distinctions between these two compounds.

Comparative Physical and Chemical Properties

The fundamental difference between Rosuvastatin and Rosuvastatin-d3 lies in the isotopic substitution of three hydrogen atoms with deuterium atoms. This substitution minimally affects the chemical reactivity but significantly alters the molecular weight, which is the basis for its use as an internal standard.

Quantitative Data Summary

The physical and chemical properties of Rosuvastatin, Rosuvastatin Calcium, and Rosuvastatin-d3 are summarized in the tables below for ease of comparison.

Table 1: Molecular Properties

| Property | Rosuvastatin | Rosuvastatin Calcium | Rosuvastatin-d3 |

| Molecular Formula | C₂₂H₂₈FN₃O₆S[2][7] | C₄₄H₅₄CaF₂N₆O₁₂S₂[8] | C₂₂H₂₅D₃FN₃O₆S |

| Molecular Weight | 481.54 g/mol [2][7] | 1001.14 g/mol [8] | 484.6 g/mol [9] |

| CAS Number | 287714-41-4[7] | 147098-20-2[8] | 1133429-16-9[4] |

Table 2: Physicochemical Characteristics

| Property | Rosuvastatin / Rosuvastatin Calcium | Rosuvastatin-d3 |

| Appearance | White to off-white amorphous or crystalline powder[1][8][10] | White Solid[5] |

| Melting Point | Begins to melt at 155°C (no definitive mp)[11] | >76°C (decomposition)[5] |

| Solubility | Water: Sparingly soluble[1][11]Methanol: Sparingly soluble[1][11]Ethanol: Slightly soluble[1][11]DMSO: Soluble (≥30 mg/mL)[12][13] | Not explicitly detailed, but expected to be similar to Rosuvastatin. |

| Partition Coefficient (LogP) | 0.13 (octanol/water at pH 7.0)[1][11] | 1.6 (Computed)[9] |

| Polymorphism | Exists in at least four crystalline forms (A, B, B-1, C) and an amorphous form. The amorphous form is more soluble but less stable.[14] | Data not available. Typically produced as a single form for analytical use. |

Biological Pathway and Mechanism of Action

Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting the HMG-CoA reductase enzyme. This inhibition reduces the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[1]

Caption: Rosuvastatin's inhibition of the HMG-CoA reductase pathway.

Experimental Protocols

The characterization of Rosuvastatin and its deuterated analogue relies on a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of Rosuvastatin or Rosuvastatin-d3.

-

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Rosuvastatin exhibits maximum absorbance (e.g., ~240 nm).

-

Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., mobile phase or DMSO).

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

-

Objective: To quantify Rosuvastatin in a biological sample (e.g., plasma) using Rosuvastatin-d3 as an internal standard.

-

Methodology:

-

Sample Preparation:

-

Spike a known amount of Rosuvastatin-d3 (internal standard) into the plasma sample.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC Separation: Utilize an HPLC or UPLC system with a C18 column to chromatographically separate Rosuvastatin from other matrix components.

-

MS Detection:

-

Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Rosuvastatin and Rosuvastatin-d3.

-

-

Quantification: The concentration of Rosuvastatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Caption: Workflow for quantifying Rosuvastatin using LC-MS/MS.

Characterization of Polymorphs

-

Objective: To identify the crystalline or amorphous form of Rosuvastatin.

-

Methodologies:

-

Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying crystalline forms. Each polymorph produces a unique diffraction pattern. The amorphous form results in a broad halo with no sharp peaks.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. Crystalline forms will show a sharp endotherm corresponding to their melting point, while the amorphous form will exhibit a glass transition.

-

Infrared (IR) Spectroscopy: While less definitive than PXRD, different polymorphs can sometimes exhibit subtle differences in their IR spectra due to variations in crystal lattice interactions.

-

Conclusion

Rosuvastatin and Rosuvastatin-d3 are chemically identical, with the exception of isotopic labeling. This distinction, however, is critical for their respective applications. While Rosuvastatin is the active pharmaceutical ingredient, Rosuvastatin-d3 serves as an indispensable tool in bioanalytical assays, enabling precise and accurate quantification. A thorough understanding of their distinct physical properties, as outlined in this guide, is essential for researchers and professionals in the field of drug development and analysis.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ROSUVASTATIN-D3|lookchem [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. medkoo.com [medkoo.com]

- 9. Rosuvastatin D3 | C22H28FN3O6S | CID 25235015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Rosuvastatin [drugfuture.com]

- 12. abmole.com [abmole.com]

- 13. raybiotech.com [raybiotech.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

The Pivotal Role of Rosuvastatin-d3 in Advancing Drug Metabolism Studies: A Technical Guide

For Immediate Release

[City, State] – November 20, 2025 – In the landscape of pharmaceutical research and development, the precise understanding of a drug's metabolic fate is paramount. This in-depth technical guide explores the critical role of Rosuvastatin-d3, a deuterated analog of the widely prescribed lipid-lowering agent rosuvastatin, in modern drug metabolism studies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the application of Rosuvastatin-d3 as an internal standard, its involvement in pharmacokinetic and drug interaction studies, and the analytical methodologies it underpins.

The Gold Standard: Rosuvastatin-d3 as an Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[1] Rosuvastatin-d3, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of rosuvastatin in various biological matrices.

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This ensures that Rosuvastatin-d3 experiences the same procedural variations as rosuvastatin during sample preparation, chromatography, and ionization.[1][3] By adding a known amount of Rosuvastatin-d3 to the sample at the initial stage, any loss of analyte during extraction or fluctuations in instrument response can be normalized, leading to highly reliable data.[3]

Quantitative Analysis of Rosuvastatin: Bioanalytical Methods

The use of Rosuvastatin-d3 has been central to the development and validation of numerous sensitive and robust LC-MS/MS methods for quantifying rosuvastatin in biological fluids. These methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Data Presentation: LC-MS/MS Method Validation Parameters

The following tables summarize key validation parameters from various studies employing Rosuvastatin-d3 for the quantification of rosuvastatin.

Table 1: Linearity and Sensitivity of Rosuvastatin Quantification using Rosuvastatin-d3

| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |

| Human Plasma | 0.51 - 100.9 | 0.51 | ≥ 0.99 |

| Human Plasma | 1.0 - 50.0 | 1.0 | > 0.99 |

| Human Plasma | 0.05 - 50.0 | 0.05 | > 0.999 |

| Human Plasma | 0.1 - 60 | > 0.99 | Not Specified |

| Human Blood (VAMS) | 1 - 100 | 1 | Not Specified |

Table 2: Precision and Accuracy of Rosuvastatin Quantification using Rosuvastatin-d3

| Biological Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Human Plasma | 0.05, 0.15, 25, 40 | 1.76 - 11.17 | 6.55 - 11.40 | 95.02 - 101.37 |

| Human Plasma | 3.0, 15.0, 45.0 | 2.85 - 5.78 | 8.92 - 15.48 | 96.08 - 113.90 |

| Human Blood (VAMS) | 1, 3, 80 | < 10 | < 10 | ± 6 |

Data compiled from multiple sources.[4][5][6][7][8]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Human Plasma

This protocol is a representative example of sample preparation for the analysis of rosuvastatin in human plasma.

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To 500 µL of plasma, add a specified amount of Rosuvastatin-d3 working solution (e.g., 50 µL of a 500 ng/mL solution).[7]

-

Vortexing: Vortex the samples to ensure thorough mixing.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of water.[9]

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of water to remove interfering substances.

-

Elution: Elute rosuvastatin and Rosuvastatin-d3 from the cartridge with 1.0 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of rosuvastatin and Rosuvastatin-d3.

Table 3: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., Discovery HS C18, 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 5mM ammonium acetate (pH 3.5) in water (e.g., 80:20, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Rosuvastatin) | m/z 482.3 → 258.3 |

| MRM Transition (Rosuvastatin-d3/d6) | m/z 488.3 → 264.2 |

Parameters are illustrative and may vary between different validated methods.[4]

Visualizing the Role of Rosuvastatin-d3 in Drug Metabolism Studies

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to rosuvastatin drug metabolism studies where Rosuvastatin-d3 plays a crucial analytical role.

Caption: Bioanalytical workflow for rosuvastatin quantification.

Caption: Simplified metabolic pathway of rosuvastatin.

Caption: Key transporters in rosuvastatin disposition.

Rosuvastatin-d3 in Drug-Drug Interaction (DDI) Studies

Rosuvastatin is a known substrate for several hepatic and intestinal transporters, including Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and Breast Cancer Resistance Protein (BCRP).[10][11] Inhibition of these transporters by co-administered drugs can lead to significant increases in rosuvastatin plasma concentrations and an elevated risk of adverse effects.[12]

Rosuvastatin-d3 is instrumental in the precise quantification of rosuvastatin during clinical DDI studies. The accurate measurement of changes in rosuvastatin's pharmacokinetic profile in the presence of an interacting drug is essential for assessing the clinical significance of the interaction and informing dosing recommendations.

Conclusion

Rosuvastatin-d3 is an indispensable tool in modern drug metabolism and pharmacokinetic research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods, which are fundamental to understanding the absorption, distribution, metabolism, and excretion of rosuvastatin. The application of these methods in drug-drug interaction studies further highlights the importance of Rosuvastatin-d3 in ensuring the safe and effective use of rosuvastatin in diverse patient populations. This technical guide provides a foundational understanding for researchers and professionals in the field, emphasizing the critical contribution of deuterated standards to the robustness and reliability of bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. ClinPGx [clinpgx.org]

- 11. Physiologically-based pharmacokinetic predictions of intestinal BCRP-mediated drug interactions of rosuvastatin in Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic in vitro studies indicate that the clinical drug-drug interactions between protease inhibitors and rosuvastatin are driven by inhibition of intestinal BCRP and hepatic OATP1B1 with minimal contribution from OATP1B3, NTCP and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Rosuvastatin in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Application Note

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (Rosuvastatin-d6) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The mass spectrometric detection is carried out using a triple quadrupole instrument in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. It is widely prescribed to lower low-density lipoprotein (LDL) cholesterol levels and reduce the risk of cardiovascular events. Accurate and reliable quantification of Rosuvastatin in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note provides a comprehensive protocol for the determination of Rosuvastatin in human plasma, utilizing a stable isotope-labeled internal standard (Rosuvastatin-d6) to compensate for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Rosuvastatin calcium salt (Reference Standard)

-

Rosuvastatin-d6 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method

A summary of the LC-MS/MS parameters is provided in the table below.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 2 |

| Dwell Time | 200 ms[1] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rosuvastatin | 482.1 | 258.1 | 40 |

| Rosuvastatin-d6 (IS) | 488.2 | 258.2 | 40 |

Note: Rosuvastatin-d6 is used as the internal standard. The precursor ion reflects the addition of 6 daltons from deuterium labeling, while the product ion remains the same as the unlabeled compound due to the fragmentation pattern.[2]

Standard Solutions and Quality Control Samples

Stock solutions of Rosuvastatin and Rosuvastatin-d6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

Calibration curve standards and quality control (QC) samples were prepared by spiking known concentrations of Rosuvastatin into blank human plasma.

Protocols

Sample Preparation Protocol

-

Thaw: Thaw plasma samples and quality control samples at room temperature.

-

Spike: To 100 µL of plasma, add 25 µL of the internal standard working solution (Rosuvastatin-d6).

-

Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex: Vortex the mixture for 1 minute.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer: Transfer the supernatant to a clean vial.

-

Inject: Inject a portion of the supernatant into the LC-MS/MS system.

Data Analysis

The quantification of Rosuvastatin was performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 3: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Workflow and Signaling Pathway Diagrams

Caption: A flowchart illustrating the major steps in the quantitative analysis of Rosuvastatin in plasma.

Caption: A simplified diagram showing the mechanism of action of Rosuvastatin.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable for the quantitative analysis of Rosuvastatin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure makes this method robust and suitable for high-throughput analysis in a clinical or research setting. The detailed protocol and validation data demonstrate the method's capability to support pharmacokinetic and bioequivalence studies of Rosuvastatin.

References

Application Notes and Protocols for Rosuvastatin-d3 as an Internal Standard in Bioequivalence Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed to manage hyperlipidemia.[1][2][3][4] To ensure the therapeutic equivalence of generic formulations of rosuvastatin, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the accurate quantification of rosuvastatin in biological matrices, typically human plasma.

The use of a stable isotope-labeled internal standard (IS) is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[5] Rosuvastatin-d3, a deuterated analog of rosuvastatin, is an ideal internal standard for BE studies due to its similar physicochemical properties to the analyte. Its use ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of Rosuvastatin-d3 as an internal standard in the bioanalytical method validation and sample analysis for rosuvastatin bioequivalence studies.

Experimental Protocols

Bioequivalence Study Design

-

Dosing: Administration of a single oral dose of the test and reference rosuvastatin formulations.[6][8]

-

Washout Period: A sufficient washout period, typically seven days, separates the two treatment periods.[6]

-

Blood Sampling: Blood samples are collected at predetermined time points, including pre-dose and at various intervals post-dose (e.g., up to 48 or 72 hours), to adequately characterize the pharmacokinetic profile of rosuvastatin.[6][8]

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of rosuvastatin in plasma due to its high sensitivity and selectivity.[10][11][12][13]

2.2.1. Sample Preparation

A robust sample preparation method is crucial for accurate and reproducible results. Liquid-liquid extraction (LLE) is a commonly employed technique.

Protocol for Liquid-Liquid Extraction:

-

Pipette a 300 µL aliquot of human plasma into a clean microcentrifuge tube.[10]

-

Add a specific volume of the Rosuvastatin-d3 internal standard working solution.

-

Vortex the sample briefly to ensure homogeneity.

-

Add a suitable extraction solvent, such as diethyl ether or a mixture of diethyl ether and dichloromethane (7:3 v/v).[10][14]

-

Vortex the mixture for approximately 1 minute to facilitate the extraction of the analyte and internal standard into the organic phase.[14]

-

Centrifuge the sample at a high speed (e.g., 3,000 rpm) for 10 minutes to separate the organic and aqueous layers.[14]

-

Carefully transfer the organic supernatant to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2.2.2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of rosuvastatin using Rosuvastatin-d3 as an internal standard.

| Parameter | Condition |

| Chromatography | |

| LC System | Agilent 1200 Series or equivalent |

| Column | Xterra MS C18, or equivalent C18 reversed-phase column[10] |

| Mobile Phase | Gradient mixture of 15 µmol/L ammonium acetate in water and methanol[10] or Acetonitrile: 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[10] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled |

| Mass Spectrometry | |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI)[10] or Positive ESI |

| Monitored Transitions | Rosuvastatin: m/z 482.1 → 258.1; Rosuvastatin-d6: m/z 488.2 → 264.2[12][13][15] |

| Collision Energy | Optimized for fragmentation (e.g., 40 eV for rosuvastatin)[12] |

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity | Correlation coefficient (r²) > 0.99 | Linear range of 0.05 to 42 µg/L for rosuvastatin[10] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy | 0.05 µg/L for rosuvastatin[10] |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | RSD < 13% for rosuvastatin[10] |

| Accuracy (Intra- and Inter-day) | % Bias within ±15% of the nominal concentration (±20% at LLOQ) | Deviation from expected values within -4.7% to 9.8% for rosuvastatin[10] |

| Recovery | Consistent and reproducible | Mean recovery of rosuvastatin and IS should be consistent across QC levels |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | The matrix effect should be minimal and compensated for by the deuterated IS[5] |

| Stability | Analyte stable under various storage and handling conditions | Rosuvastatin is stable in human plasma after multiple freeze-thaw cycles and during long-term storage at -20°C[11] |

Visualizations

Experimental Workflow for a Rosuvastatin Bioequivalence Study

Caption: Step-by-step liquid-liquid extraction protocol.

LC-MS/MS Analytical Setup

Caption: Schematic of the LC-MS/MS instrumentation.

Conclusion

The use of Rosuvastatin-d3 as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of rosuvastatin in human plasma for bioequivalence studies. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality data that meets regulatory standards for the approval of generic rosuvastatin formulations.

References

- 1. scielo.br [scielo.br]

- 2. omicsonline.org [omicsonline.org]

- 3. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. annexpublishers.com [annexpublishers.com]

- 9. Pharmacokinetics and Bioequivalence Evaluation of Two Rosuvastatin Calcium 20 mg Tablets: A Single Oral Dose, Randomized-Sequence, Open-Label, Two-Period Crossover Study in Healthy Volunteers under Fasting Conditions [scirp.org]

- 10. Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma using liquid chromatography/negative electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. file.scirp.org [file.scirp.org]

- 13. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Rosuvastatin-d3 in Pharmacokinetic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety[1]. Pharmacokinetic studies of rosuvastatin are essential for determining its bioavailability, half-life, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax)[2][3].

Stable isotope-labeled internal standards are critical for accurate quantification of analytes in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rosuvastatin-d3, a deuterated analog of rosuvastatin, serves as an ideal internal standard in bioanalytical methods due to its similar physicochemical properties to the unlabeled drug, allowing for correction of variability during sample preparation and analysis. This document provides a detailed protocol for the use of Rosuvastatin-d3 in pharmacokinetic assays of rosuvastatin in human plasma.

Experimental Protocols

A sensitive and selective LC-MS/MS method is the most common approach for the determination of rosuvastatin in biological samples[4]. The following protocol outlines a typical procedure for sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents

-

Rosuvastatin reference standard

-

Rosuvastatin-d3 (internal standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid or ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of rosuvastatin and Rosuvastatin-d3 in methanol at a concentration of 1 mg/mL[5].

-

Working Standard Solutions: Prepare a series of working standard solutions of rosuvastatin by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Rosuvastatin-d3 (e.g., 100 ng/mL) by diluting the primary stock solution.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the rosuvastatin working standards to create a calibration curve over a desired concentration range (e.g., 0.1 - 50 ng/mL)[5][6]. Prepare QC samples at low, medium, and high concentrations in a similar manner[5][7].

Sample Preparation

The following are two common methods for extracting rosuvastatin and Rosuvastatin-d3 from plasma:

a) Protein Precipitation (PPT) [8]

-

To 200 µL of plasma sample (blank, CC, QC, or study sample), add 50 µL of the Rosuvastatin-d3 internal standard working solution and vortex for 30 seconds.

-

Add 750 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) [7][9]

-

To a known volume of plasma, add the Rosuvastatin-d3 internal standard.

-

Add a specific volume of an immiscible organic solvent (e.g., ethyl ether or methyl-tert-butyl ether)[9][10].

-

Vortex vigorously to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of rosuvastatin.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or MethanolGradient or isocratic elution can be used (e.g., 70:30 v/v B:A)[8] |

| Flow Rate | 0.4 mL/min[8] |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6][9] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Rosuvastatin: m/z 482.1 → 258.1 (Positive Mode)[6]Rosuvastatin-d3: (Expected) m/z 485.1 → 261.1 (Positive Mode) |

Data Presentation

The following tables present a summary of quantitative data from various published methods for rosuvastatin pharmacokinetic assays.

Table 1: Summary of LC-MS/MS Method Parameters

| Parameter | Method 1[8] | Method 2[9] | Method 3[7] |

| Internal Standard | Rosuvastatin-d6 | Hydrochlorothiazide | Cilostazol |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Linearity Range (ng/mL) | 0.5 - 200 | 0.020 - 60.0 | 0.2 - 50.0 |

| LLOQ (ng/mL) | 0.5 | 0.020 | 0.2 |

| Ionization Mode | ESI (+) | ESI (-) | ESI (+) |

Table 2: Validation Data Summary

| Parameter | Method A[7] | Method B[5] |

| Intra-day Precision (RSD%) | 7.97 - 15.94 | < 11.9 |

| Inter-day Precision (RSD%) | 3.19 - 15.27 | - |

| Accuracy (Relative Error %) | < 3.7 | 92.8 - 109.3 |

| Extraction Recovery (%) | - | 96.3 (SLE) |

| Matrix Effect (%) | - | -36.7 (LLE), 12.7 (SLE) |

Visualizations

Experimental Workflow for Pharmacokinetic Assay

The following diagram illustrates the general workflow for a pharmacokinetic assay using Rosuvastatin-d3 as an internal standard.

Caption: Workflow of a typical pharmacokinetic assay.

Logical Relationship in Bioanalytical Method Validation

This diagram shows the key components evaluated during the validation of a bioanalytical method for a pharmacokinetic assay.

Caption: Key parameters of bioanalytical method validation.

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of rosuvastatin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

Application Notes and Protocols for Rosuvastatin Sample Preparation and Analysis

These application notes provide detailed protocols for the extraction and quantification of Rosuvastatin from biological matrices, particularly human plasma. The described methods are essential for pharmacokinetic, bioequivalence, and clinical studies. The primary techniques covered include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Rosuvastatin is a synthetic HMG-CoA reductase inhibitor used to treat dyslipidemia.[1] Accurate measurement of Rosuvastatin in biological fluids like plasma is crucial for therapeutic drug monitoring and pharmacokinetic assessments.[2] Sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte before instrumental analysis. This document outlines validated sample preparation techniques for reliable Rosuvastatin quantification.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation method depends on factors such as required sensitivity, sample throughput, cost, and the nature of the biological matrix. Below is a summary of common techniques with their performance metrics for Rosuvastatin analysis.

| Technique | Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity (ng/mL) | Key Advantages | Key Disadvantages | Reference |

| Liquid-Liquid Extraction (LLE) | Human Plasma | 0.1 | ~60% | 0.1 - 20 | Low cost, clean extract | Time-consuming, potential for emulsions | [2][3] |

| Human Plasma | 0.05 | Not Reported | 0.05 - 25 | High throughput (automated) | Manual transfer can be challenging | [1][4] | |

| Human Plasma | 0.1 | Not Reported | 0.1 - 50 | Simple, one-step extraction | Use of volatile and flammable solvents | [5][6] | |

| Solid-Phase Extraction (SPE) | Human Plasma | 0.1 | >85% | 0.1 - 30 | High recovery and reproducibility, automation friendly | Higher cost per sample, potential for cartridge variability | [7][8] |

| Human Plasma | 1 | Not Reported | 1 - 1000 | Good for complex matrices | Method development can be complex | [9] | |

| Supported Liquid Extraction (SLE) | Human Plasma | 0.1 | 96.3% | 0.1 - 50 | High recovery, high throughput, reduced solvent use | Higher initial cost compared to LLE | [2][10] |

| Protein Precipitation (PPT) | Human Plasma | 30 | Not Reported | Not Reported | Simple, fast | Less clean extract, potential for matrix effects | [1] |

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the quantification of Rosuvastatin in human plasma.[3]

Materials:

-

Human plasma (EDTA K2)

-

Rosuvastatin reference standard

-

Internal Standard (IS) solution (e.g., Estrone)

-

Acetic acid

-

Tetrabutyl ammonium hydroxide

-

Extraction solvent: Methyl tert-butyl ether (MTBE)

-

Reconstitution solvent: 2% formic acid in methanol (20:90, v/v)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of human plasma into a clean polypropylene tube.

-

Add 200 µL of the internal standard solution.

-

Add 200 µL of 0.2 M ammonium formate buffer (pH 3.0).[1]

-

Vortex mix the sample for 30 seconds.

-

Add 1.5 mL of methyl tert-butyl ether.[1]

-

Shake the tubes for 15 minutes.[1]

-

Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.[1]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the reconstitution solvent.

-

Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a reversed-phase SPE cartridge for the extraction of Rosuvastatin from human plasma.[9]

Materials:

-

Human plasma

-

Rosuvastatin reference standard

-

Internal Standard (IS) solution (e.g., d6-rosuvastatin)

-

SPE cartridges (e.g., Thermo Scientific SOLA)

-

Methanol (MeOH)

-

0.1% (v/v) Formic acid in water

-

10% (v/v) Methanol in water

-

90% (v/v) Methanol in water

-

Positive pressure SPE manifold

-

Nitrogen evaporator

Procedure:

-

Conditioning: Condition the SPE cartridge with 1.0 mL of MeOH followed by 1.0 mL of water.[9]

-

Sample Loading: Load 100 µL of plasma sample (pre-spiked with IS) onto the conditioned cartridge and allow it to permeate under gravity.[9]

-

Washing:

-

Elution: Elute Rosuvastatin and the IS with 2 x 200 µL of 90% (v/v) MeOH.[9]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[9] Reconstitute the residue in 200 µL of 1:4 (v/v) MeOH-water.[9]

-

Inject the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis Conditions

The following are typical UPLC-MS/MS parameters for Rosuvastatin analysis.

-

UPLC System: Waters ACQUITY UPLC or similar

-

Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm) or equivalent[5]

-

Mobile Phase:

-

Gradient: A gradient elution is typically used.[5]

-

Flow Rate: 0.30 mL/min[5]

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Ion Electrospray (ESI+)[5]

-

MRM Transitions:

-

Rosuvastatin: m/z 482.3 → 258.2[4]

-

d6-Rosuvastatin (IS): Specific transition for the deuterated standard.

-

Visualized Workflows

Caption: Liquid-Liquid Extraction (LLE) Workflow for Rosuvastatin.

Caption: Solid-Phase Extraction (SPE) Workflow for Rosuvastatin.

Conclusion

The selection of a sample preparation technique for Rosuvastatin analysis should be based on the specific requirements of the study. LLE is a cost-effective method that provides clean extracts, while SPE offers higher recovery and is amenable to automation.[3][4][7] SLE emerges as a superior alternative to LLE, boasting excellent recovery and suitability for high-throughput applications.[2][10] For all methods, subsequent analysis by UPLC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of Rosuvastatin in biological matrices.[5] The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Rosuvastatin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. scitechjournals.com [scitechjournals.com]

- 8. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chromatographic Separation of Rosuvastatin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Rosuvastatin and its primary metabolites, including N-desmethyl Rosuvastatin and Rosuvastatin lactone. The information is compiled from various validated methods to assist in the development and implementation of analytical procedures for pharmacokinetic studies, impurity profiling, and quality control.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] The analysis of Rosuvastatin and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which directly influences its therapeutic efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are powerful techniques for the quantification of these compounds in biological matrices and pharmaceutical formulations.[2]

The main metabolites of Rosuvastatin include N-desmethyl Rosuvastatin, which is pharmacologically less active than the parent drug, and Rosuvastatin lactone, a major degradation product.[3][4][5] This document outlines several chromatographic methods for their simultaneous determination.

Chromatographic Methods and Data

A variety of chromatographic conditions have been successfully employed for the separation of Rosuvastatin and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the routine analysis of Rosuvastatin and its related substances.

Table 1: HPLC Conditions for Separation of Rosuvastatin and Metabolites

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Sunfire C18 (250 x 4.6 mm, 5 µm)[4] | Nucleodur C8 (250 x 4.6 mm i.d., 5 µm particle size)[6] | Kromasil KR 100-5C18 (4.6 x 250 mm, 5 µm)[7] |

| Mobile Phase | Gradient mixture of Solvent A (10 mM ammonium acetate) and Solvent B (acetonitrile: methanol (50:50 v/v))[4] | 0.1M formic acid and methanol (25:75, v/v)[6] | 0.05 M formic acid and acetonitrile (55:45, v/v)[7] |

| Flow Rate | Not Specified | 1.0 mL/min[6] | 1.0 mL/min[7] |

| Detection | UV at 242 nm[4] | Photodiode array detector at 280 nm[6] | UV detector at 240 nm[7] |

| Run Time | 15 minutes[4] | 9 minutes[6] | Not Specified |

| Analytes | Rosuvastatin, Rosuvastatin lactone impurity[4] | Rosuvastatin, Fluvastatin (Internal Standard)[6] | Rosuvastatin, Ketoprofen (Internal Standard)[7] |

| Retention Times | Not specified | Rosuvastatin: 3.98 min, Fluvastatin: 7.78 min[6] | Rosuvastatin: 8.6 min, Ketoprofen: 12.5 min[7] |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Table 2: UPLC Conditions for Separation of Rosuvastatin and Impurities

| Parameter | Method 1 |

| Column | Acquity BEH C18 (100mm x 2.1mm, 1.7µm)[1] |

| Mobile Phase | 0.1% Trifluoroacetic acid (TFA): Methanol[1] |

| Flow Rate | 0.3 mL/min[1] |

| Detection | 240 nm[1] |

| Run Time | 7.5 minutes[1] |

| Analytes | Rosuvastatin and its known impurities and degradants[1] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of low-concentration metabolites in complex biological matrices like human plasma.[3]

Table 3: LC-MS/MS Conditions for Separation of Rosuvastatin and N-desmethyl Rosuvastatin

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatography | LC-ESI-MS/MS[3] | HPLC-MS/MS[8] | LC-MS/MS[9] |

| Column | HiChrom® C18 (150 x 3.0 mm, 3 µm)[3] | Not Specified | Kromosil, 5µ, 100x4.6mm[9] |

| Mobile Phase | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v)[3] | Not Specified | 5mM Ammonium acetate pH 3.5 : Acetonitrile (10:90v/v)[9] |

| Flow Rate | 300 µL/min[3] | Not Specified | 0.800 mL/min[9] |

| Run Time | 8 minutes (analytes separated in < 6 min)[3] | Not Specified | Not Specified |

| Internal Standard | Atorvastatin[3] | Not Specified | Fluconazole[9] |

| Detection | Positive ion electrospray tandem MS[3][8] | Positive mode by multiple reaction monitoring (MRM)[9] | |

| MRM Transitions (m/z) | Rosuvastatin: 482.20/288.20, IS: 307.20/220.10[9] | Not Specified | Not Specified |